4-(2-Chloroethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

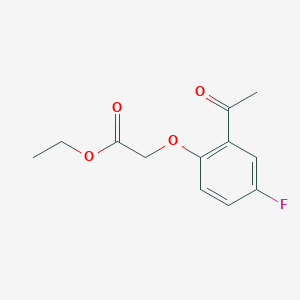

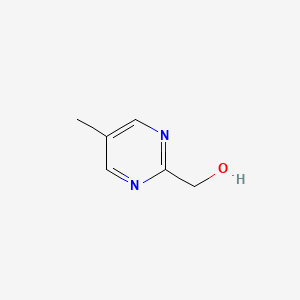

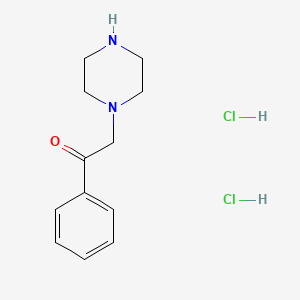

4-(2-Chloroethyl)benzamide is a chemical compound with the CAS Number: 181115-67-3 . It has a molecular weight of 183.64 and is typically stored at room temperature . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-chloroethyl)benzamide . The InChI code is 1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) .Physical And Chemical Properties Analysis

4-(2-Chloroethyl)benzamide is a powder in physical form . It has a molecular weight of 183.64 . It is typically stored at room temperature .科学的研究の応用

Chemical Synthesis

4-(2-Chloroethyl)benzamide: is a valuable intermediate in organic synthesis. Its chloroethyl group can act as an alkylating agent, allowing it to participate in various chemical reactions to form more complex molecules. This compound can be used to synthesize a wide range of benzamide derivatives, which are crucial in the development of new pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-(2-Chloroethyl)benzamide is explored for its potential to be transformed into therapeutic agents. It can be a precursor for compounds with anticancer properties, as benzamide derivatives are known to inhibit histone deacetylases, enzymes involved in the regulation of gene expression .

Material Science

This compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials. These materials could have applications in biodegradable plastics, coatings, and adhesives, contributing to advancements in sustainable material technologies .

Antioxidant Activity

Benzamide derivatives, including those synthesized from 4-(2-Chloroethyl)benzamide , have shown antioxidant properties. They can scavenge free radicals and chelate metals, which is beneficial in preventing oxidative stress-related damage in biological systems .

Antibacterial Applications

Research indicates that benzamide compounds exhibit antibacterial activity against various gram-positive and gram-negative bacteria. This makes 4-(2-Chloroethyl)benzamide a starting point for developing new antibacterial agents that could address the growing concern of antibiotic resistance .

Cancer Treatment

The structural similarity of 4-(2-Chloroethyl)benzamide to other alkylating agents used in chemotherapy, such as bendamustine, suggests its potential use in cancer treatment. It could be modified to create less toxic and more effective chemotherapeutic agents .

Analytical Chemistry

In analytical chemistry, 4-(2-Chloroethyl)benzamide can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .

Agricultural Chemistry

As an intermediate in chemical synthesis, 4-(2-Chloroethyl)benzamide can lead to the development of new pesticides and herbicides. Its derivatives could enhance the effectiveness of agricultural chemicals, contributing to increased crop protection and yield .

Safety and Hazards

作用機序

- HDACs are enzymes responsible for epigenetic regulation by removing acetyl groups from histone proteins and nonhistone proteins .

- Increased histone acetylation influences chromatin structure, allowing for more accessible DNA and altered gene expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

4-(2-chloroethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXYMFEDSBICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)